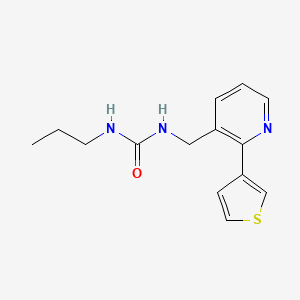
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique mechanism of action and its ability to produce significant biochemical and physiological effects. In
Applications De Recherche Scientifique
Anticancer Agents
- Diaryl ureas, such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, have been synthesized and evaluated for antiproliferative activity against different cancer cell lines. A specific compound in this class demonstrated potent inhibitory activity, comparable to positive-control sorafenib, suggesting its potential as a new anticancer agent (Jian et al., 2020).
Antimicrobial Activity
- Pyrimidine derivatives, including those containing pyridin-3-yl groups, have been synthesized and shown to possess antimicrobial activity. These compounds were effective against a range of microorganisms, indicating their potential in developing novel antimicrobial agents (Rathod & Solanki, 2018).
Synthesis and Characterization
- New methods for synthesizing derivatives of 1,3,4‐thiadiazol‐2‐yl urea have been developed, indicating the chemical versatility and potential applications of these compounds in various fields (Li & Chen, 2008).
Anti-Inflammatory and Analgesic Activities
- Synthesized pyrimidine derivatives exhibited significant anti-inflammatory and analgesic activities. This suggests their potential use in the development of new drugs for treating inflammation and pain (Bhat et al., 2014).
Electronic and Optical Properties
- A computational study of a chalcone derivative (related to the pyridin-3-yl group) highlighted its significant electronic and optical properties, suggesting its application in optoelectronic device fabrications (Shkir et al., 2018).
Ion-Pair Binding and Supramolecular Chemistry
- Compounds containing pyridin-2-yl urea have been used to study ion-pair binding and supramolecular assemblies, demonstrating their utility in the field of supramolecular chemistry (Qureshi et al., 2009).
Propriétés
IUPAC Name |
1-propyl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-6-16-14(18)17-9-11-4-3-7-15-13(11)12-5-8-19-10-12/h3-5,7-8,10H,2,6,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPUXWPUDXCMASP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2628595.png)
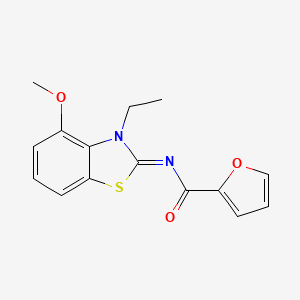
![(E)-2-Cyano-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2628601.png)
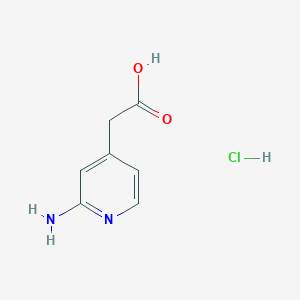
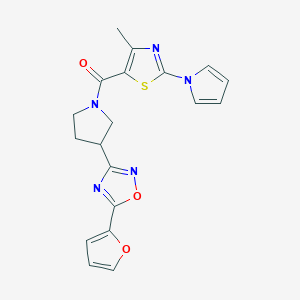
![3-[7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)
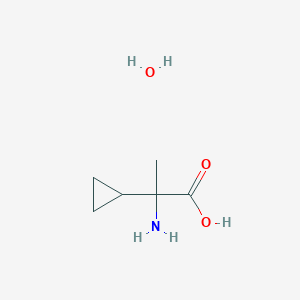
![4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2628610.png)
![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)
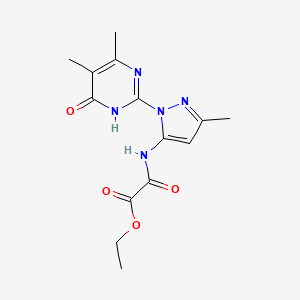
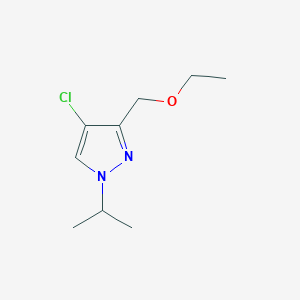
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)
